

2-Amino-5-chlorotoluene chemical structure

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Compound of Interest

Compound Name: 4-Chloro-2-methylaniline

Cat. No.: B164923

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An In-depth Technical Guide to 2-Amino-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorotoluene, also known by its IUPAC name 5-Chloro-2-methylaniline, is an important chemical intermediate with the CAS number 95-79-4.[1] This monochlorinated aromatic amine is a versatile building block in organic synthesis, finding applications in the production of dyes and as a crucial precursor in the development of pharmaceuticals and other biologically active compounds.[2][3] Its utility in medicinal chemistry stems from the presence of reactive amino and chloro groups on the toluene scaffold, which allows for a variety of chemical modifications to generate diverse molecular architectures.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of 2-Amino-5-chlorotoluene, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-5-chlorotoluene is presented in the table below for easy reference and comparison.



Property	Value	Reference(s)
IUPAC Name	5-Chloro-2-methylaniline	[1]
Synonyms	2-Amino-5-chlorotoluene, 5- Chloro-o-toluidine, 2-Amino-4- chlorotoluene	[3]
CAS Number	95-79-4	[1]
Molecular Formula	C7H8CIN	[4]
Molecular Weight	141.60 g/mol	[4]
Appearance	Clear yellow to light brown liquid after melting; Grayishwhite solid	[2]
Melting Point	22-27 °C	[4]
Boiling Point	237 °C (lit.)	[2]
Density	1.177 g/mL at 20 °C (lit.)	[2]
Refractive Index (n20/D)	1.584 (lit.)	[2]
Water Solubility	< 1 g/L (22 °C)	
рКа	3.85 (+1) at 25°C	

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Amino-5-chlorotoluene, which are essential for its identification and characterization.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly			
available in search			
results			



Note: While specific peak assignments were not found, a representative ¹H NMR spectrum is available for reference.[2]

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

Note: A representative ¹³C NMR spectrum is available for reference.[5]

IR Spectral Data

Wavenumber (cm ⁻¹)	Interpretation
Data not explicitly available in search results	

Note: A representative IR spectrum is available for reference.[3]

Mass Spectrometry Data

m/z	Interpretation
141	Molecular Ion [M]+
106	[M - CI]+
140	[M - H] ⁺

Note: The top three peaks from the GC-MS data are presented.[6]

Experimental Protocols

Several methods for the synthesis of 2-Amino-5-chlorotoluene have been reported. Below are detailed protocols for two common synthetic routes.

Synthesis via Chlorination of 2-Formylaminotoluene

This method involves the chlorination of an N-protected aniline derivative followed by deprotection.



Materials:

- 2-Formylaminotoluene
- Chlorine gas
- Chloroform
- Methanol

Procedure:

- Dissolve 135 g (1 mole) of 2-formylaminotoluene in 500 ml of chloroform in a suitable reaction vessel.
- While maintaining the temperature between 20°C and 25°C, introduce 79 g (1.1 moles) of chlorine gas into the solution over a period of 2 to 3 hours.
- After the chlorine addition is complete, add 28 g (0.88 mole) of methanol to the reaction mixture.
- Stir the mixture for 2 hours at a temperature of 25°C to 30°C.
- The resulting precipitate of 2-amino-5-chlorotoluene hydrochloride is collected by filtration.
- This process yields approximately 130 g (73% of theoretical yield) of the hydrochloride salt with a purity of 98-99%.[7]

Synthesis via Reduction of 4-Chloro-2-nitrotoluene

This method involves the reduction of a nitro group to an amine.

Materials:

- 4-Chloro-2-nitrotoluene
- · Iron powder
- · Hydrochloric acid or Acetic acid



Toluene or other suitable solvent

General Procedure (Bechamp Reduction):

- To a reaction vessel, add the 4-chloro-2-nitrotoluene and a solvent such as water and/or an inert organic solvent.
- Add iron powder to the mixture.
- Acidify the reaction mixture with an inorganic or organic acid (e.g., hydrochloric acid, acetic acid).
- The reaction is carried out, and upon completion, the 2-amino-5-chlorotoluene is isolated and purified.

Note: A patent describes a similar Bechamp reduction for the synthesis of 2-amino-5-chlorobenzophenones, where a surfactant is added to improve the reaction.[6]

Applications in Drug Development

2-Amino-5-chlorotoluene serves as a versatile scaffold in medicinal chemistry for the synthesis of various biologically active molecules.[2] While specific blockbuster drugs directly synthesized from this starting material are not prominently documented in the public domain, its structural motifs are found in various classes of therapeutic agents. The amino group provides a key handle for amide bond formation, alkylation, and other nucleophilic reactions, while the chloro and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

A notable example of a drug synthesized from a structurally related aniline is Clofazimine, an antimycobacterial agent used in the treatment of leprosy and multidrug-resistant tuberculosis. The synthesis of a key intermediate for Clofazimine, N-(4-chlorophenyl)-1,2-phenylenediamine, involves the condensation of a substituted aniline with a nitroaromatic compound, followed by reduction.[8] This highlights the importance of substituted anilines like 2-Amino-5-chlorotoluene as precursors in the synthesis of complex pharmaceutical agents.

Derivatives of similar structures, such as 2-amino-5-chlorobenzothiazole, have been investigated for their antifungal activity.[9] Furthermore, the structurally related 2-amino-5-



chlorobenzophenone is a well-known precursor for the synthesis of several benzodiazepine drugs, including prazepam, lorazepam, and chlordiazepoxide, which act on the central nervous system.[10][11][12] This underscores the potential of the 2-amino-5-chloro-substituted aromatic scaffold in the design and discovery of new therapeutic agents.

Due to the lack of specific information on a drug directly synthesized from 2-Amino-5-chlorotoluene and its corresponding biological target, a signaling pathway diagram cannot be accurately generated at this time.

Visualizations

Chemical Structure of 2-Amino-5-chlorotoluene

Caption: Chemical structure of 2-Amino-5-chlorotoluene.

Synthesis Workflow: Chlorination of 2-Formylaminotoluene



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Caption: Synthesis of 2-Amino-5-chlorotoluene HCl.

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